In-depth Technical Guide: The Molecular Structure of N-(5-Chloro-4-methylpyridin-2-yl)acetamide
In-depth Technical Guide: The Molecular Structure of N-(5-Chloro-4-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical properties of the heterocyclic compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.
Molecular Structure and Properties
N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 5-position, a methyl group at the 4-position, and an acetamido group at the 2-position.
The acetamido group (-NHC(O)CH₃) is an amide functional group derived from acetic acid, linked to the pyridine ring via a nitrogen atom. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the acetamido group suggests potential for this molecule to participate in various chemical reactions and biological interactions.
Table 1: Predicted Physicochemical Properties of N-(5-Chloro-4-methylpyridin-2-yl)acetamide
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₉ClN₂O | Based on the constituent atoms. |
| Molecular Weight | 184.63 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from similar acetamide compounds. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Based on the general solubility of N-arylacetamides. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| CAS Number | Not assigned | As of the latest search, a specific CAS number for this compound has not been located. |
Synthesis
Hypothetical Synthetic Pathway
The most probable synthetic route is the reaction of 2-amino-5-chloro-4-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. This is a classic example of nucleophilic acyl substitution.
Caption: Hypothetical synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide.
General Experimental Protocol (Inferred)
The following is a generalized, inferred experimental protocol based on the synthesis of similar compounds, such as N-(4-methylpyridin-2-yl)acetamide[1].
Materials:
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2-amino-5-chloro-4-methylpyridine
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Acetic anhydride (or acetyl chloride)
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Pyridine (if using acetyl chloride, as a base)
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Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
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In a round-bottom flask, dissolve 2-amino-5-chloro-4-methylpyridine in an appropriate anhydrous solvent.
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If using acetyl chloride, add an equimolar amount of pyridine to the solution to act as a base and neutralize the HCl byproduct.
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Cool the reaction mixture in an ice bath.
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Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system to yield N-(5-Chloro-4-methylpyridin-2-yl)acetamide as a crystalline solid.
Caption: General workflow for the synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide.
Spectroscopic Characterization (Predicted)
While no specific spectra for N-(5-Chloro-4-methylpyridin-2-yl)acetamide are available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for N-(5-Chloro-4-methylpyridin-2-yl)acetamide
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the acetamido methyl protons (~2.2 ppm).- A singlet for the pyridine methyl protons (~2.4 ppm).- Two singlets for the aromatic protons on the pyridine ring.- A broad singlet for the amide N-H proton (downfield, ~8-10 ppm). |
| ¹³C NMR | - A signal for the acetamido methyl carbon (~24 ppm).- A signal for the pyridine methyl carbon (~18-20 ppm).- Signals for the aromatic carbons of the pyridine ring (110-160 ppm).- A signal for the amide carbonyl carbon (~168-170 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹).- C=O (amide I) stretching vibration (~1670 cm⁻¹).- N-H bending (amide II) vibration (~1550 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (184.63 g/mol for C₈H₉ClN₂O).- Characteristic fragmentation patterns, including the loss of the acetyl group. |
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity or any associated signaling pathways for N-(5-Chloro-4-methylpyridin-2-yl)acetamide. The presence of the substituted pyridine moiety, a common pharmacophore, suggests that this compound could be investigated for a range of biological activities. However, without experimental data, any discussion of its mechanism of action would be purely speculative.
Conclusion
N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a heterocyclic compound with a structure that suggests potential for further chemical modification and biological evaluation. While direct experimental data for this molecule is scarce, its synthesis can be reasonably predicted to proceed via the acylation of 2-amino-5-chloro-4-methylpyridine. The predicted physicochemical and spectroscopic properties outlined in this guide provide a foundation for future research and characterization of this compound. Further experimental investigation is required to confirm these predictions and to explore the potential applications of N-(5-Chloro-4-methylpyridin-2-yl)acetamide in drug discovery and development.
